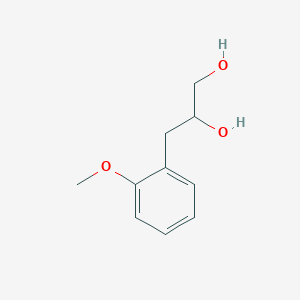![molecular formula C26H26N4O4S2 B12005146 2-[(4-methoxybenzyl)amino]-9-methyl-3-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12005146.png)
2-[(4-methoxybenzyl)amino]-9-methyl-3-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This complex compound belongs to the class of 4-hydroxy-2-quinolones, which exhibit intriguing pharmaceutical and biological activities. These compounds have garnered attention in drug research and development due to their potential therapeutic applications . Now, let’s explore its synthesis, reactions, and applications.
Métodos De Preparación
The synthetic routes for this compound involve intricate steps. While I don’t have specific details on its industrial production methods, researchers have explored various synthetic approaches. One notable method is the asymmetric reaction between methylquinoline-2(1H)-one and (E)-methyl 2-oxo-4-phenylbut-3-enoate, yielding pyrano[3,2-c]quinoline-2-carboxylic acid methyl ester . Further investigation is needed to uncover additional industrial-scale processes.
Análisis De Reacciones Químicas
The compound likely undergoes diverse reactions, including oxidation, reduction, and substitution. Common reagents and conditions vary based on the specific transformation. Major products formed from these reactions remain an area of active research.
Aplicaciones Científicas De Investigación
This compound’s applications span multiple fields:
Chemistry: It serves as a building block for synthesizing related heterocycles.
Biology: Researchers explore its interactions with biological systems.
Medicine: Investigating its potential as a drug candidate.
Industry: Possible applications in materials science or catalysis.
Mecanismo De Acción
The compound’s mechanism of action involves molecular targets and pathways. Unfortunately, specific details are scarce, but further studies may shed light on its effects.
Comparación Con Compuestos Similares
While I don’t have a direct list of similar compounds, we can compare its structure, properties, and activities with other quinolone derivatives. Its uniqueness lies in the combination of its substituents and fused ring system.
Propiedades
Fórmula molecular |
C26H26N4O4S2 |
|---|---|
Peso molecular |
522.6 g/mol |
Nombre IUPAC |
(5E)-5-[[2-[(4-methoxyphenyl)methylamino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H26N4O4S2/c1-16-5-3-11-29-23(16)28-22(27-14-17-7-9-18(33-2)10-8-17)20(24(29)31)13-21-25(32)30(26(35)36-21)15-19-6-4-12-34-19/h3,5,7-11,13,19,27H,4,6,12,14-15H2,1-2H3/b21-13+ |
Clave InChI |
SEFIWUBQMLZJNF-FYJGNVAPSA-N |
SMILES isomérico |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C/3\C(=O)N(C(=S)S3)CC4CCCO4)NCC5=CC=C(C=C5)OC |
SMILES canónico |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)NCC5=CC=C(C=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



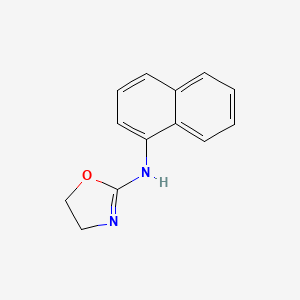
![(4E)-5-(3,4-dichlorophenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione](/img/structure/B12005077.png)
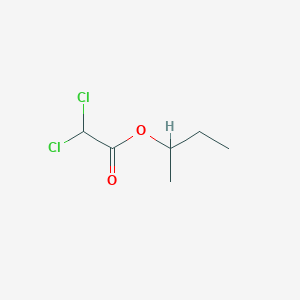
![4-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-ethoxyphenol](/img/structure/B12005084.png)

![[4-[(E)-[[2-[(2-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12005093.png)
![5-(4-chlorophenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12005100.png)
![(5Z)-5-{[1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005101.png)
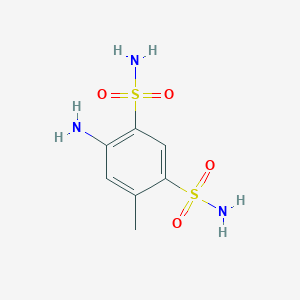
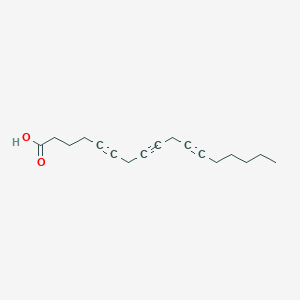
![1,3-dimethyl-8-[(2-phenylethyl)amino]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12005121.png)

